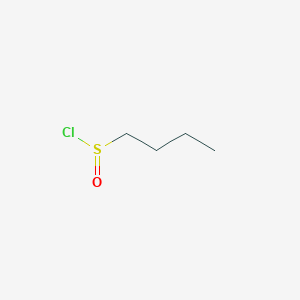

butane-1-sulfinyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

butane-1-sulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQJJIHJWKUKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454152 | |

| Record name | 1-Butanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-88-4 | |

| Record name | 1-Butanesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Alkanesulfinyl Chlorides, with Emphasis on Butane 1 Sulfinyl Chloride

Oxidative Chlorination Pathways to Sulfinyl Chlorides

Direct oxidative chlorination of sulfur compounds at a lower oxidation state, such as disulfides and other sulfenyl derivatives, represents a common and efficient approach to obtaining sulfinyl chlorides. This transformation requires careful selection of chlorinating and oxidizing agents to avoid over-oxidation to the corresponding sulfonyl chlorides.

Utility of Sulfuryl Chloride in Sulfenyl Derivative Oxidation

Sulfuryl chloride (SO₂Cl₂) is a widely employed reagent for the synthesis of sulfinyl chlorides from disulfides. The reaction involves the cleavage of the disulfide bond and subsequent chlorination and oxidation of the resulting sulfur species. For instance, the reaction of dialkyl disulfides with sulfuryl chloride provides a direct route to the corresponding alkanesulfinyl chlorides.

While specific studies detailing the synthesis of butane-1-sulfinyl chloride from dibutyl disulfide using sulfuryl chloride are not extensively documented in readily available literature, the general applicability of this method to a range of dialkyl disulfides suggests its feasibility. The reaction typically proceeds by treating the disulfide with sulfuryl chloride in an inert solvent.

A general reaction for the synthesis of alkanesulfinyl chlorides from dialkyl disulfides using sulfuryl chloride can be represented as:

R-S-S-R + SO₂Cl₂ → 2 R-S(O)Cl

This method is valued for its directness and the availability of the starting materials.

Application of N-Chlorosuccinimide (NCS) and Other Chlorinating Agents

N-Chlorosuccinimide (NCS) is a versatile reagent used for chlorination and oxidation in organic synthesis. While extensively used for the preparation of sulfonyl chlorides from various thiol derivatives, its application for the synthesis of sulfinyl chlorides requires carefully controlled reaction conditions to prevent over-oxidation. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netlookchem.comorganic-chemistry.orgsemanticscholar.org The oxidation of thiols or disulfides with NCS in the presence of a proton source can lead to the formation of sulfinyl chlorides, although the reaction often proceeds to the more stable sulfonyl chloride. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netlookchem.comorganic-chemistry.org

The reaction of a thiol with NCS to form a sulfinyl chloride can be influenced by stoichiometry and reaction temperature. The proposed pathway involves the initial formation of a sulfenyl chloride, which is then oxidized to the sulfinyl chloride.

| Reagent | Substrate | Product | Key Considerations |

| N-Chlorosuccinimide (NCS) | Alkanethiols, Dialkyl disulfides | Alkanesulfinyl chlorides | Careful control of reaction conditions is necessary to avoid the formation of the corresponding sulfonyl chloride. |

Other chlorinating agents, such as chlorine gas, can also be used for the oxidative chlorination of thiols and disulfides. However, the high reactivity of chlorine often leads to the formation of sulfonyl chlorides.

Indirect Synthetic Routes to Sulfinyl Chlorides

Indirect methods for the preparation of sulfinyl chlorides offer alternative pathways that can be advantageous in specific synthetic contexts. These routes often involve the transformation of more highly oxidized sulfur compounds or the use of protected thiol functionalities.

Transformation from Sulfoxides via Oxidative Fragmentation

The synthesis of sulfinyl chlorides from sulfoxides is a less common but viable route. One approach involves the activation of a sulfoxide (B87167), such as a tert-butyl sulfoxide, with an N-halo reagent like N-bromosuccinimide (NBS) under acidic conditions. This activation can lead to the formation of a reactive intermediate that, upon treatment with a chloride source, could potentially yield the desired sulfinyl chloride. acs.org This method relies on the fragmentation of the starting sulfoxide.

Synthesis from Thiolacetates

Thiolacetates serve as protected forms of thiols and can be utilized as precursors for the synthesis of sulfinyl chlorides. The reaction of thiolacetates with sulfuryl chloride in the presence of acetic anhydride (B1165640) provides a facile route to sulfinyl chlorides. sci-hub.se This method avoids the direct handling of often malodorous thiols.

The general reaction is as follows:

R-S-C(O)CH₃ + SO₂Cl₂ → R-S(O)Cl + CH₃C(O)Cl + SO₂

This approach is particularly useful when the corresponding thiol is unstable or difficult to handle.

Stereoselective Synthesis of Chiral Sulfinyl Chloride Precursors and Derivatives

The synthesis of enantiomerically pure sulfinyl compounds is of significant interest in asymmetric synthesis. acs.orgnih.govsemanticscholar.orgnih.gov Chiral sulfinyl chlorides are valuable reagents but are often reactive and configurationally unstable. nih.gov Therefore, stereoselective syntheses typically focus on the preparation of stable chiral precursors, such as sulfinates, which can then be converted to other chiral sulfinyl derivatives. acs.orgnih.gov

One of the most established methods for the stereoselective synthesis of chiral sulfoxides, which can be conceptually related to the synthesis of chiral sulfinyl compounds, is the Andersen synthesis. This method involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. nih.gov

The general strategies for accessing chiral sulfinyl compounds include:

Use of Chiral Auxiliaries: Chiral alcohols can be reacted with racemic sulfinyl chlorides to form diastereomeric sulfinates, which can then be separated chromatographically. Subsequent nucleophilic displacement at the sulfur center can proceed with inversion of configuration. nih.gov

Kinetic Resolution: Racemic sulfinyl chlorides can be subjected to kinetic resolution using a chiral nucleophile, leading to the enrichment of one enantiomer of the sulfinyl chloride and the formation of a diastereomerically enriched product. nih.gov

Asymmetric Oxidation: The asymmetric oxidation of sulfenyl chlorides represents a potential but less explored route to chiral sulfinyl chlorides.

These methodologies provide a foundation for the potential synthesis of chiral this compound derivatives, which could serve as valuable building blocks in the asymmetric synthesis of complex molecules.

Asymmetric Approaches to Sulfinyl Moieties

The creation of a chiral center at the sulfur atom in sulfinyl compounds presents a unique synthetic challenge that has been addressed through various asymmetric strategies. Chiral sulfinyl compounds are crucial as auxiliaries, ligands, and catalysts in asymmetric synthesis and are found in several commercial drugs. acs.org

One of the most established methods involves the use of chiral auxiliaries. This approach typically begins with a racemic mixture of the alkanesulfinyl chloride. The racemic sulfinyl chloride is reacted with a chiral, non-racemic alcohol to form a mixture of diastereomeric sulfinate esters. These diastereomers, possessing different physical properties, can then be separated using standard techniques like chromatography. Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the enantiomerically enriched sulfinyl compounds.

A more advanced strategy is dynamic kinetic resolution (DKR). In this process, a racemic starting material is converted into a single enantiomer of the product. For instance, the dynamic kinetic resolution of racemic tert-butanesulfinyl chloride has been achieved by reacting it with an alcohol in the presence of a chiral base catalyst. acs.org This methodology could potentially be extended to other n-alkanesulfinyl chlorides like this compound.

The primary approaches to asymmetric synthesis of sulfinyl moieties are summarized in the table below.

| Asymmetric Strategy | Description | Typical Reagents | Key Outcome |

| Chiral Auxiliary | Reaction of a racemic sulfinyl chloride with a chiral alcohol to form separable diastereomeric sulfinate esters. | Racemic R-SOCl, Chiral Alcohol (e.g., menthol) | Separation of diastereomers, followed by cleavage to yield enantiopure products. |

| Chiral Catalyst | Reaction of a racemic sulfinyl chloride with an achiral alcohol in the presence of a chiral catalyst. | Racemic R-SOCl, Achiral Alcohol, Chiral Base (e.g., Cinchona alkaloids) | Direct formation of an enantiomerically enriched sulfinate ester. |

| Dynamic Kinetic Resolution (DKR) | Continuous conversion of a rapidly equilibrating racemic starting material to a single, non-racemic product. | Racemic R-SOCl, Chiral Catalyst | High yield of a single enantiomer from a racemic mixture. |

Diastereoselective Oxidation Strategies

Diastereoselective oxidation is a powerful technique for creating chiral sulfinyl compounds from prochiral sulfur precursors, such as thioethers or sulfenates. acs.org This method relies on the influence of a pre-existing stereocenter within the substrate or the use of a chiral oxidizing agent to direct the stereochemical outcome of the oxidation.

A common strategy involves the oxidation of sulfenate esters derived from chiral alcohols. The chiral auxiliary attached to the sulfenate group sterically directs the approach of the oxidizing agent, leading to the preferential formation of one diastereomer of the resulting sulfinate ester. The level of diastereoselectivity can be influenced by the choice of oxidant and the structure of the chiral auxiliary. acs.org

Another key approach is the asymmetric oxidation of thioethers to sulfoxides. organic-chemistry.org This transformation is a fundamental step in the synthesis of many chiral sulfur compounds. Various catalytic systems have been developed to achieve high enantioselectivity. nih.gov For example, metal complexes with chiral ligands and organocatalysts have been successfully employed to catalyze the oxidation of sulfides with high stereocontrol. nih.gov The choice of oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, is also critical to the success of the reaction. rsc.orgresearchgate.net

The table below presents examples of diastereoselective oxidation strategies.

| Precursor | Oxidant | Catalyst/Auxiliary | Product | Stereoselectivity (de/er) |

| Thioether | Hydrogen Peroxide (H₂O₂) | Chiral Brønsted Acid | Sulfoxide | Up to 99% ee nih.gov |

| Thioether | tert-Butyl Hydroperoxide | Ti(OiPr)₄ / (-)-Diethyl Tartrate | Sulfoxide | 99% ee nih.gov |

| Sulfenate Ester | N-Bromosuccinimide (NBS) | Menthyl Auxiliary | Sulfinate Ester | Up to 76% de acs.org |

| Functionalized Thioether | Hydrogen Peroxide (H₂O₂) | Aspartic Acid-Containing Peptides | Sulfoxide | 94:6 er nih.gov |

Optimization of Reaction Conditions and Isolation Techniques

The synthesis and isolation of n-alkanesulfinyl chlorides require careful optimization of reaction conditions due to their reactivity and sensitivity to hydrolysis. nih.gov Key parameters that must be controlled include temperature, solvent, and the stoichiometry of reagents.

Reaction Conditions:

Temperature: Reactions are often conducted at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and prevent decomposition of the product. vulcanchem.comrsc.org

Solvent: Anhydrous aprotic solvents, such as dichloromethane (B109758) or tetrahydrofuran, are typically used to prevent hydrolysis of the sulfinyl chloride.

Reagents: The use of noxious reagents like thionyl chloride is common, necessitating careful handling and execution in a well-ventilated fume hood. nih.gov The precise control over the equivalents of reagents, such as chlorinating agents, is crucial for maximizing yield and minimizing impurities. mdpi.com

Isolation and Purification: The isolation of sulfinyl chlorides must be performed under conditions that avoid exposure to moisture.

Workup: The reaction is typically quenched, and the product is extracted into an organic solvent. The organic layer is then washed with water, saturated sodium bicarbonate solution (to neutralize acid), and brine. rsc.org All aqueous solutions should be pre-cooled to minimize product degradation.

Drying and Concentration: The organic solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure at low temperatures. rsc.orgnih.gov

Purification: If necessary, purification can be achieved by methods such as flash chromatography on silica (B1680970) gel or distillation, always maintaining low temperatures to ensure the stability of the compound. rsc.org

Recent advancements have explored continuous manufacturing processes for related sulfonyl chlorides, which can improve safety, consistency, and yield through automated process control. mdpi.com

The following table summarizes key considerations for the optimization and isolation of sulfinyl chlorides.

| Parameter/Step | Consideration | Typical Conditions/Reagents | Rationale |

| Temperature | Control is critical | -78 °C to 25 °C | Minimize side reactions and product decomposition. |

| Solvent | Anhydrous and inert | Dichloromethane, Tetrahydrofuran | Prevent hydrolysis of the sulfinyl chloride. |

| Workup | Removal of impurities | Extraction, washing with H₂O, NaHCO₃, brine | Neutralize acidic byproducts and remove water-soluble impurities. |

| Drying | Removal of residual water | Anhydrous MgSO₄ or Na₂SO₄ | Prevent hydrolysis during concentration and storage. |

| Purification | High purity required | Flash chromatography, Distillation | Isolate the target compound from starting materials and byproducts. |

Reactivity Profiles and Mechanistic Investigations of Butane 1 Sulfinyl Chloride

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The sulfinyl sulfur atom in butane-1-sulfinyl chloride is electron-deficient due to the presence of the electronegative oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion, a good leaving group. These substitution reactions are fundamental to the synthesis of a range of sulfur-containing functional groups. The general mechanism for nucleophilic substitution at the sulfinyl sulfur is believed to proceed through a tetrahedral intermediate.

Reactions with Amines for Sulfinamide Formation

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted butane-1-sulfinamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfinyl chloride, leading to the formation of a new sulfur-nitrogen bond.

The general reaction can be represented as:

RNH₂ + CH₃CH₂CH₂CH₂S(O)Cl → CH₃CH₂CH₂CH₂S(O)NHR + HCl R₂NH + CH₃CH₂CH₂CH₂S(O)Cl → CH₃CH₂CH₂CH₂S(O)NR₂ + HCl

The steric hindrance of the amine can influence the reaction rate, with less hindered primary amines generally reacting more readily than bulky secondary amines.

Table 1: Reaction of this compound with Various Amines

| Amine | Product |

|---|---|

| Propylamine | N-Propylbutane-1-sulfinamide |

| Diethylamine | N,N-Diethylbutane-1-sulfinamide |

| Aniline | N-Phenylbutane-1-sulfinamide |

Reactions with Alcohols for Sulfinate Ester Synthesis

In a similar fashion to the reaction with amines, this compound reacts with alcohols to form sulfinate esters. This reaction also typically requires a base to scavenge the HCl produced. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfinyl sulfur and displacing the chloride.

The general reaction is as follows:

ROH + CH₃CH₂CH₂CH₂S(O)Cl → CH₃CH₂CH₂CH₂S(O)OR + HCl

The reactivity of the alcohol can be a factor, with primary alcohols generally being more reactive than secondary or tertiary alcohols due to steric effects.

Table 2: Synthesis of Butane-1-sulfinate Esters

| Alcohol | Product |

|---|---|

| Methanol | Methyl butane-1-sulfinate |

| Ethanol | Ethyl butane-1-sulfinate |

| Isopropanol (B130326) | Isopropyl butane-1-sulfinate |

Exploration of Other Nucleophilic Attacks

Beyond amines and alcohols, the electrophilic sulfur center of this compound is susceptible to attack by other nucleophiles. For instance, hydrolysis with water leads to the formation of butane-1-sulfinic acid. Thiolysis, the reaction with thiols, can yield thiosulfinates. These reactions further highlight the versatility of this compound as a synthetic precursor. The hydrolysis of sulfonyl chlorides, a related class of compounds, is known to be complex and can proceed through both unimolecular and bimolecular pathways, and similar complexities may be expected for sulfinyl chlorides .

Reduction Chemistry of Sulfinyl Chlorides

The reduction of sulfinyl chlorides offers pathways to other important classes of organosulfur compounds, including sulfides and thiols. These transformations involve the formal reduction of the sulfur atom.

Pathways to Sulfides and Thiol Derivatives

The complete reduction of this compound can lead to the formation of butane-1-thiol or dibutyl disulfide, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the sulfinyl group directly to a thiol.

Milder reducing agents, such as zinc dust, may lead to the formation of the corresponding disulfide, dibutyl disulfide, through the coupling of two sulfinyl radicals or other intermediates. While specific studies on the reduction of this compound are not extensively detailed in the available literature, analogies can be drawn from the reduction of aromatic sulfonyl chlorides to aromatic thiols using reagents like zinc metal and hydrochloric acid rsc.org.

Formation of Sulfinamides via Reduction (e.g., from Sulfonyl Chlorides as related class)

An important synthetic route to sulfinamides involves the in situ reduction of the related sulfonyl chlorides in the presence of an amine nih.gov. This method, while not a direct reduction of a sulfinyl chloride, provides a valuable pathway to sulfinamides and offers mechanistic insights that can be relevant to sulfinyl chloride chemistry. In this process, a reducing agent, such as triphenylphosphine, is used to reduce a sulfonyl chloride to a more reactive sulfinylating species, which is then trapped by an amine to form the sulfinamide nih.gov.

Oxidative Transformations of Sulfinyl Chlorides

The oxidation of sulfinyl chlorides to their corresponding sulfonyl chlorides represents a fundamental transformation in organosulfur chemistry. While specific studies detailing the oxidative transformations of this compound are not extensively documented in publicly available literature, the general reactivity of alkanesulfinyl chlorides can be inferred from related compounds and synthetic methodologies. The conversion of the sulfinyl chloride group (-S(O)Cl) to a sulfonyl chloride group (-SO₂Cl) involves the elevation of the sulfur atom's oxidation state from +4 to +6.

This transformation is typically achieved through treatment with various oxidizing agents. Common methods for the oxidation of sulfur compounds, such as thiols and sulfides, to sulfonyl chlorides often proceed through a sulfinyl chloride intermediate, which is then oxidized in situ. For instance, the oxidative chlorination of sulfides can lead to the formation of sulfonyl chlorides, a process that inherently involves the oxidation of intermediate sulfur species. acsgcipr.orgstackexchange.com

The chlorinolysis of sulfinyl chlorides serves as a direct method for their oxidation. Studies on various sulfinyl chlorides have shown that treatment with chlorine (Cl₂) can effect the conversion to the corresponding sulfonyl chloride. For example, the chlorinolysis of phenethyl sulfinyl chloride results in the formation of phenethyl sulfonyl chloride. cdnsciencepub.com This reaction is believed to proceed through the formation of an oxodichlorosulfonium cation intermediate. cdnsciencepub.com However, the success and cleanliness of this reaction can be substrate-dependent, with some sulfinyl chlorides showing resistance to oxidation or undergoing alternative reaction pathways such as C-S bond cleavage, particularly in cases with specific structural features. cdnsciencepub.com

A general representation of the oxidation of an alkanesulfinyl chloride to the corresponding sulfonyl chloride is depicted below:

R-S(O)Cl + [O] → R-SO₂Cl

Where [O] represents an oxygen source from an oxidizing agent.

Due to the lack of specific experimental data for this compound, a representative data table for the oxidation of analogous sulfinyl chlorides is not available. However, the general principles of sulfur oxidation suggest that this transformation is a feasible and important aspect of its reactivity profile.

Cycloaddition and Rearrangement Reactions Involving the Sulfinyl Group

The sulfinyl group in this compound is a versatile functional group that can participate in a variety of cycloaddition and rearrangement reactions. These reactions are often mediated by the stereochemistry at the sulfur center and can lead to the formation of complex molecular architectures.

Analogous to other sulfinyl compounds, this compound can be expected to undergo sigmatropic rearrangements. For instance, the acs.orgscilit.com-sigmatropic rearrangement is a well-documented reaction for allylic sulfoxides, leading to the formation of allylic alcohols after cleavage of the resulting sulfenate ester. nih.gov While not a direct reaction of the sulfinyl chloride, this highlights the potential for rearrangements involving the sulfinyl moiety in related structures derived from this compound.

Another notable rearrangement involving a sulfinyl group is the Overman rearrangement of allylic sulfinyl trichloroacetimidates, which proceeds with high stereoselectivity to form sulfinyl trichloroacetamides. acs.org This demonstrates the influence of the chiral sulfinyl group in directing the stereochemical outcome of complex rearrangements.

Analogous Reactivity to Sulfonyl Chlorides with Unsaturated Compoundsacs.org

Due to the limited specific research on the cycloaddition reactions of this compound, its reactivity with unsaturated compounds can be analogously compared to that of the more extensively studied sulfonyl chlorides. magtech.com.cnresearchgate.net Sulfonyl chlorides are known to react with alkenes and alkynes in various ways, including [2+2] cycloadditions to form four-membered rings (β-sultones). acs.org

These reactions often proceed via the formation of a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂) when the sulfonyl chloride has an α-hydrogen and is treated with a base. wikipedia.org The sulfene can then undergo a [2+2] cycloaddition with an electron-rich alkene or alkyne.

Table 1: Analogous Cycloaddition Reactions of Sulfonyl Chlorides with Alkenes

| Sulfonyl Chloride | Alkene/Alkyne | Product Type | Reference |

| Methanesulfonyl chloride | Enamine | β-Sultam | researchgate.net |

| Toluenesulfonyl chloride | Ynamine | Four-membered cyclic sulfonamide | magtech.com.cn |

| Phenylmethanesulfonyl chloride | Pyridinium 1,4-zwitterionic thiolate | 1,9a-dihydropyrido[2,1-] magtech.com.cnnih.govthiazine | magtech.com.cn |

It is plausible that under suitable conditions, particularly in the presence of a base to facilitate the elimination of HCl, this compound could potentially form a sulfine-like intermediate, which could then engage in cycloaddition reactions. However, the reactivity of such an intermediate would likely differ from that of a sulfene derived from a sulfonyl chloride.

Furthermore, sulfonyl chlorides can participate in radical additions to unsaturated systems. For example, the iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides yields (E)-β-chlorovinylsulfones with high regio- and stereoselectivity. acs.org Visible-light-induced sulfonylation of alkenes and alkynes with sulfonyl chlorides has also been reported. rsc.org By analogy, this compound might undergo similar radical-mediated additions, although the nature of the products would be different, likely leading to β-chloro sulfoxides.

Advanced Mechanistic Studies on Sulfinyl Chloride Transformations

The mechanisms of reactions involving sulfinyl chlorides are of significant interest due to the stereogenic nature of the sulfur atom and the diverse reactivity of the sulfinyl group.

Elucidation of Reaction Mechanisms (e.g., S-Cl bond cleavage, SN2 vs. SN1 on sulfur)researchgate.net

Nucleophilic substitution at the sulfur atom of sulfinyl chlorides is a key reaction. Theoretical studies on the gas-phase nucleophilic substitution reactions of methanesulfinyl derivatives have provided insights into the plausible mechanisms. acs.orguclan.ac.uk These studies suggest that the reactions can proceed through either an addition-elimination mechanism or a direct Sₙ2 displacement.

In the addition-elimination mechanism , the nucleophile attacks the sulfur atom, leading to a tetracoordinate sulfur intermediate. This is followed by the departure of the leaving group (chloride). This pathway results in a triple-well potential energy surface. acs.orguclan.ac.uk

In contrast, a concerted Sₙ2 mechanism involves the simultaneous formation of the new bond with the nucleophile and the breaking of the S-Cl bond, proceeding through a single transition state. acs.orguclan.ac.uk The preferred pathway can depend on the nature of the nucleophile. For instance, with cyanide as the nucleophile, an Sₙ2 displacement may be favored. acs.orguclan.ac.uk

The cleavage of the S-Cl bond can be either heterolytic or homolytic. In nucleophilic substitution reactions, the cleavage is heterolytic, with the chloride ion departing as the leaving group. Homolytic cleavage of the S-Cl bond can occur under radical conditions, and computational studies have been used to determine the bond dissociation enthalpies for sulfenyl chlorides, providing a basis for understanding similar processes in sulfinyl chlorides. researchgate.net

Table 2: Comparison of Proposed Mechanistic Pathways for Nucleophilic Substitution on Sulfinyl Chlorides

| Mechanism | Key Feature | Intermediate/Transition State | Stereochemical Outcome |

| Addition-Elimination | Stepwise process | Tetracoordinate sulfur intermediate | Can lead to retention or inversion |

| Sₙ2 | Concerted process | Trigonal bipyramidal transition state | Inversion of configuration |

Role of Intermediates (e.g., Sulfenes, β-Sultones by analogy)researchgate.net

By analogy to sulfonyl chlorides, the formation of reactive intermediates from this compound can be postulated. As mentioned, treatment of alkanesulfonyl chlorides with a base can generate sulfenes . wikipedia.org These intermediates are highly reactive and readily undergo cycloaddition reactions. While less common for sulfinyl chlorides, the possibility of forming a related thionosulfine intermediate (R-CH=S=O) under basic conditions cannot be entirely ruled out, although their chemistry is not as well-established as that of sulfenes.

The cycloaddition of sulfenes with alkenes leads to the formation of four-membered cyclic sulfonate esters known as β-sultones . acs.org These compounds are themselves reactive intermediates and can undergo further transformations. By analogy, a cycloaddition involving a thionosulfine intermediate derived from this compound with an alkene could potentially lead to a four-membered cyclic sulfinate ester, a thiosultone. The chemistry and stability of such compounds would be an interesting area for further investigation.

Advanced Applications of Butane 1 Sulfinyl Chloride in Organic Synthesis Research

Butane-1-sulfinyl Chloride as a Precursor to Chiral Sulfinyl Auxiliaries and Ligands

There is no significant body of research demonstrating the use of this compound as a precursor to widely used chiral auxiliaries or ligands. The literature is dominated by sterically bulky sulfinyl chlorides, primarily tert-butanesulfinyl chloride, for this purpose. nih.govbioorganica.com.ua

Introduction of the n-Butylsulfinyl Moiety into Complex Organic Structures

While theoretically possible, the deliberate introduction of the n-butylsulfinyl moiety for the purpose of stereochemical control in complex molecules is not a documented strategy in the available literature. Synthetic efforts in this area focus on groups that provide high diastereoselectivity, a characteristic not associated with the n-butylsulfinyl group. rsc.orgorgsyn.org

Development of Novel Reagents and Catalysts Derived from this compound

No specific novel reagents or catalysts derived from this compound for advanced applications in organic synthesis are described in the reviewed literature.

Integration in Cascade and Multicomponent Reactions for Molecular Diversity

There is no available research detailing the integration of this compound into cascade or multicomponent reactions to generate molecular diversity.

Potential in Functional Materials Research via Sulfinyl Group Incorporation

While the incorporation of sulfonyl groups (a different functional group) into polymers and materials is an area of research, there is no specific information on the use of this compound for creating functional materials through sulfinyl group incorporation.

The advanced applications detailed in the requested article outline are characteristic of tert-butanesulfinyl chloride and its derivatives, not this compound. Due to the strict requirement to focus solely on this compound and to provide scientifically accurate, detailed research findings, it is not possible to generate the requested article. The necessary scientific data for this specific compound does not appear to exist in the public domain.

Theoretical and Computational Studies on Butane 1 Sulfinyl Chloride Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like butane-1-sulfinyl chloride. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, provide deep insights into the electron distribution and the nature of the chemical bonds within the molecule.

For a representative alkane-sulfinyl chloride, such as methanesulfinyl chloride, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can elucidate key electronic properties. Natural Bond Orbital (NBO) analysis is a powerful tool in this context, revealing the charge distribution on each atom. In a typical sulfinyl chloride, the sulfur atom is expected to carry a significant positive charge due to the high electronegativity of the adjacent oxygen and chlorine atoms. The oxygen and chlorine atoms, in turn, will exhibit negative partial charges. The butyl group will have a more complex charge distribution, with carbon atoms showing varying, smaller partial charges.

The bonding in the sulfinyl chloride functional group (-S(O)Cl) is of particular interest. The sulfur-oxygen bond is a polar covalent double bond, characterized by both sigma (σ) and pi (π) interactions. The sulfur-chlorine bond is a weaker, polar covalent single bond, which is key to the reactivity of the molecule, often acting as a leaving group. The sulfur-carbon bond connects the functional group to the butyl chain.

Table 1: Representative Calculated Atomic Charges and Bond Orders for a Simple Alkane-Sulfinyl Chloride

| Atom | Calculated Partial Charge (a.u.) | Bond | Calculated Bond Order |

| S | +0.85 | S=O | 1.85 |

| O | -0.65 | S-Cl | 0.95 |

| Cl | -0.35 | S-C1 | 1.02 |

| C1 (of butyl) | -0.15 | C1-C2 | 1.00 |

Note: Data are illustrative and based on calculations for a model alkane-sulfinyl chloride.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. A common reaction of sulfinyl chlorides is nucleophilic substitution at the sulfur atom.

For instance, the reaction of this compound with a nucleophile (Nu⁻) can be modeled. The calculations would typically involve locating the geometry of the transition state (TS) and any intermediates. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. For a nucleophilic attack on the sulfur atom, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur, with the incoming nucleophile and the leaving chloride group in axial positions.

The activation energy (ΔE‡) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Table 2: Illustrative Calculated Energies for a Nucleophilic Substitution Reaction of an Alkane-Sulfinyl Chloride

| Species | Relative Energy (kcal/mol) |

| Reactants (Alkane-SOCl + Nu⁻) | 0.0 |

| Transition State ([Nu---S(O)R---Cl]⁻) | +15.5 |

| Products (Alkane-SONu + Cl⁻) | -25.0 |

Note: Energies are hypothetical and serve to illustrate the concept of a reaction energy profile.

Prediction of Reactivity and Selectivity in Novel Transformations

Building upon the understanding of electronic structure and reaction mechanisms, computational chemistry can be used to predict the reactivity of this compound in new, unexplored chemical transformations. By comparing the activation energies for different potential reaction pathways, the most likely outcome can be determined.

For example, if this compound were to react with a molecule containing multiple nucleophilic sites, computational modeling could predict which site is most likely to attack the sulfur atom. This is achieved by calculating the activation barriers for each possible reaction pathway. The pathway with the lowest activation energy will be the kinetically favored one.

Furthermore, frontier molecular orbital (FMO) theory can be a useful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. In this compound, the LUMO is expected to be localized on the sulfur-chlorine bond, specifically the σ* antibonding orbital. A nucleophile will attack this LUMO, leading to the cleavage of the S-Cl bond. The energy of the LUMO can be correlated with the electrophilicity of the molecule; a lower LUMO energy generally indicates higher reactivity towards nucleophiles.

Conformational Analysis and Stereochemical Insights

The butyl chain of this compound can adopt various conformations due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable arrangement of the atoms in space. This is done by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformer.

The results of a conformational search are typically presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For this compound, the anti-periplanar arrangement of the carbon backbone is generally the most stable due to minimized steric hindrance.

Furthermore, the sulfur atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Computational methods can be used to study the properties of these enantiomers and to model reactions where the stereochemistry at the sulfur center is important. For example, in a reaction with a chiral nucleophile, computational modeling could predict which enantiomer of the product will be formed in excess (diastereoselectivity).

Table 3: Illustrative Relative Energies of Butyl Chain Conformers

| Conformer (relative to S-C1-C2-C3) | Dihedral Angle | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.9 |

Note: Data are representative for a butyl chain and intended for illustrative purposes.

Analytical Methodologies in Butane 1 Sulfinyl Chloride Research

Spectroscopic Characterization Techniques for Butane-1-sulfinyl Chloride and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides insights into the connectivity and arrangement of atoms within a molecule.

For alkanesulfinyl chlorides, the protons on the carbon atom adjacent (alpha) to the sulfinyl chloride group are significantly deshielded due to the group's electron-withdrawing nature. This results in a downfield shift in the ¹H NMR spectrum. For instance, in the analysis of phenethyl sulfinyl chloride, the protons adjacent to the sulfinyl group appear as a multiplet at approximately δ 3.45 ppm. cdnsciencepub.com Similarly, the carbon atom bonded to the sulfinyl chloride group would exhibit a characteristic downfield shift in the ¹³C NMR spectrum.

While specific NMR data for this compound is scarce, expected ¹H NMR spectral data can be predicted based on the structure. The protons would be expected to appear as distinct multiplets, with the methylene (B1212753) group alpha to the -SOCl functional group showing the largest downfield chemical shift.

Table 1: Representative ¹H NMR Data for an Alkanesulfinyl Chloride Derivative

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phenethyl sulfinyl chloride cdnsciencepub.com | -CH₂-SOCl | ~3.45 | Multiplet |

Note: Data for a related compound is presented due to the lack of specific published data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The sulfinyl chloride group (-SOCl) has a characteristic strong absorption band in the IR spectrum corresponding to the S=O stretching vibration.

Research on simple alkanesulfinyl chlorides has identified this key absorption band. For example, methanesulfinyl chloride displays a strong absorption at 1140 cm⁻¹. tandfonline.com Another related compound, phenethyl sulfinyl chloride, shows this characteristic peak at 1155 cm⁻¹. cdnsciencepub.com This absorption is a key diagnostic tool for confirming the presence of the sulfinyl chloride moiety in a sample and distinguishing it from the corresponding sulfonyl chloride (-SO₂Cl), which would show two distinct S=O stretching bands at higher frequencies.

Table 2: Characteristic IR Absorption for the Sulfinyl Chloride Group

| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|---|

| Methanesulfinyl chloride tandfonline.com | S=O stretch | 1140 |

Note: Data for related compounds are presented due to the lack of specific published data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of this compound, the molecular ion peak would confirm the compound's molecular weight.

The fragmentation pattern would likely involve the loss of the chlorine atom (-Cl) and the sulfinyl chloride group (-SOCl). The cleavage of the carbon-sulfur bond would also produce characteristic fragments. Analysis of related organosulfur compounds by Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify various isomers and derivatives, although sulfinyl chlorides themselves can be prone to degradation under certain analytical conditions. The fragmentation analysis provides crucial evidence for confirming the identity of the target compound and distinguishing it from isomers.

Chromatographic Techniques for Purity Analysis and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reactions and check the purity of compounds. For reactions involving sulfinyl chlorides, TLC can be used to track the consumption of starting materials and the formation of products. rsc.org A suitable solvent system (mobile phase) is chosen to achieve good separation of the components on a silica (B1680970) gel plate (stationary phase). Visualization of the spots can be achieved using methods such as UV light or chemical staining agents that react with the sulfur-containing compounds. This allows for a qualitative assessment of the reaction's progress and the purity of the isolated product.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for analyzing the products of reactions involving this compound. However, the thermal stability of sulfinyl chlorides is a critical consideration. Alkanesulfonyl chlorides, a related class of compounds, are known to be prone to thermal degradation during GC analysis, which can complicate quantitative analysis. nih.gov Sulfinyl chlorides are generally less stable than sulfonyl chlorides and may be even more susceptible to decomposition or rearrangement in the hot GC injection port or column. nih.gov

To overcome these challenges, derivatization of the sulfinyl chloride to a more stable compound before GC analysis may be necessary. Alternatively, careful optimization of GC conditions, such as using a lower injection temperature and a shorter column, can help to minimize degradation. The coupling of GC with a mass spectrometer (GC-MS) is particularly valuable, as it allows for the identification of both the target analyte and any degradation products that may form during the analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

Monitoring the progress of reactions involving this compound and ensuring the purity of the resulting products can be challenging due to the compound's reactive nature and lack of a strong ultraviolet (UV) chromophore. Direct analysis by HPLC with UV detection is often impractical. Consequently, derivatization is a commonly employed strategy to introduce a UV-active moiety, allowing for sensitive and accurate quantification.

A general approach involves reacting the aliphatic sulfonyl chloride with a suitable derivatizing agent that possesses a strong chromophore. For instance, a method developed for the determination of trace amounts of acyl chlorides in lipophilic drug substances utilizes 2-nitrophenylhydrazine (B1229437) as a derivatization reagent. The resulting derivative exhibits a maximum UV absorbance at 395 nm, effectively minimizing interference from the sample matrix. Key parameters in such a method, including the concentration of the derivatization reagent, reaction temperature, and time, must be optimized to ensure complete and reproducible derivatization. While this method was developed for acyl chlorides, the principle is applicable to sulfonyl chlorides like this compound.

Another relevant example is the HPLC method for detecting methanesulfonyl chloride, a compound structurally similar to this compound. google.com This method also employs a derivatization step to introduce a UV-active group, enabling quantification by a UV detector. google.com The use of a C18 column with a water and acetonitrile (B52724) mobile phase in a gradient mode is a common starting point for separating the derivatized analyte from other reaction components. google.com

For direct analysis of sulfonyl chlorides without derivatization, specialized HPLC columns and detection methods may be required. For example, methanesulfonyl chloride can be analyzed on a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This approach, however, may have limitations in terms of sensitivity for trace analysis.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of a Derivatized Aliphatic Sulfonyl Chloride

| Parameter | Condition |

| Column | C18 (e.g., Waters XBridge) |

| Mobile Phase | A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid |

| Gradient | 5% B to 90% B over 7 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (following derivatization) |

| Injection Volume | 2 µL |

This table presents a hypothetical set of starting conditions based on methods for similar compounds and would require optimization for this compound.

Advanced Methods for Enantiomeric Purity Determination of Chiral Sulfinyl Products

Reactions of this compound with prochiral nucleophiles can lead to the formation of chiral sulfoxides. Determining the enantiomeric purity of these products is critical in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral sulfoxides. researchgate.netresearchgate.net Columns like Chiralpak® and Chiralcel® are frequently employed. The choice of the specific CSP and the mobile phase composition are crucial for achieving optimal separation.

For the enantiomeric separation of alkyl aryl sulfoxides, various Chiralpak columns, including the IG, have been successfully used with mobile phases such as 100% acetonitrile. nih.gov The separation of purely aliphatic sulfoxides can also be achieved on these types of columns. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is adjusted to optimize the retention times and resolution of the enantiomers.

In a study on the racemization of chiral alkyl aryl sulfoxides, the enantiomeric ratio was determined by chiral HPLC using a CHIRALPAK IG column with 100% acetonitrile as the mobile phase. nih.gov This demonstrates the utility of polar organic mobile phases for certain sulfoxide (B87167) separations.

Table 2: Representative Chiral HPLC Conditions for the Separation of Alkyl Sulfoxide Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak® IG | CHIRAL ART Amylose-SA |

| Mobile Phase | 100% Acetonitrile | 100% Acetonitrile |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Analyte Example | Methyl p-tolyl sulfoxide | Methyl p-tolyl sulfoxide |

| Retention Times | (R)-(+): 15.9 min, (S)-(-): 18.5 min | (-): 12.0 min, (+): 13.5 min |

Data in this table is derived from studies on alkyl aryl sulfoxides and serves as a guide for developing methods for chiral products of this compound. nih.govnih.gov

The development of a chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for a specific chiral sulfoxide. The elution order of the enantiomers can sometimes be influenced by the choice of the CSP and the mobile phase. nih.gov

Future Research Directions and Perspectives

Sustainable and Green Synthesis Approaches for Butane-1-sulfinyl Chloride

Traditional synthesis of sulfinyl chlorides often involves harsh and hazardous reagents like thionyl chloride (SOCl₂), which generate significant toxic byproducts. Future research must prioritize the development of sustainable and environmentally benign synthetic routes to this compound.

A promising avenue is the adaptation of green oxidation-chlorination methods that have been successful for other sulfur compounds. Research could focus on a one-pot synthesis from butane-1-thiol or its corresponding disulfide. Such methods might employ greener oxidants and chlorinating agents that are safer to handle and produce less waste. For instance, systems using N-chlorosuccinimide (NCS) as a chlorine source have shown promise in producing sulfonyl chlorides with succinimide (B58015) as a recyclable byproduct. researchgate.net Investigating similar methodologies for the controlled, partial oxidation to the sulfinyl chloride state would be a significant advancement.

Another forward-looking approach involves photocatalysis. Visible-light-mediated synthesis, which has been applied to produce sulfonyl chlorides from diazonium salts and in-situ generated sulfur dioxide, could be explored. nih.govacs.org Developing a photocatalytic system that facilitates the selective chlorosulfinylation of butane (B89635) precursors would represent a cutting-edge, energy-efficient synthetic strategy.

| Proposed Green Synthesis Method | Precursor | Key Reagents/Conditions | Potential Advantages |

| Oxidative Chlorination | Butane-1-thiol | N-Chlorosuccinimide (NCS), mild oxidant | Avoids harsh reagents, recyclable byproducts |

| Flow Chemistry Synthesis | Butane-1-sulfinic acid | Thionyl chloride (microfluidic reactor) | Enhanced safety, control, and yield; minimizes reagent exposure |

| Photocatalysis | Butane derivative | Visible light, photocatalyst, mild chlorine source | Energy efficient, high selectivity, ambient reaction conditions |

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of this compound remains largely uncharted territory. As a chiral electrophile (with the sulfur atom as a stereocenter), it holds significant potential for asymmetric synthesis. A key future direction would be to explore its participation in dynamic kinetic resolution processes. Research on tert-butanesulfinyl chloride has demonstrated the feasibility of using chiral catalysts to resolve racemic sulfinyl chlorides during reactions with nucleophiles, yielding enantiomerically enriched sulfinate esters. Applying this concept to this compound could provide access to a range of chiral butanesulfinate esters, which are valuable synthetic intermediates.

Furthermore, the generation of sulfinyl radicals from sulfinyl chloride precursors is an emerging area. Future studies could investigate the conditions under which this compound can be induced to form the butanesulfinyl radical. This reactive intermediate could then be used in novel radical addition reactions with alkenes and alkynes, opening new pathways for carbon-sulfur bond formation and the synthesis of complex sulfoxides.

Innovative Applications in Catalysis and Materials Science

The unique properties of the butanesulfinyl group could be harnessed in catalysis and materials science. Chiral sulfoxides are well-established as highly effective ligands in asymmetric catalysis. A significant research goal would be to utilize enantiopure this compound as a precursor for a new class of chiral sulfoxide (B87167) ligands. By reacting it with various organic scaffolds, novel ligands could be synthesized and subsequently tested in a range of metal-catalyzed asymmetric transformations.

In materials science, the focus could be on incorporating the butanesulfinyl moiety into polymer backbones or as a functional group on material surfaces. This could impart specific properties such as altered polarity, hydrophobicity, or chirality. Drawing inspiration from the use of sulfenyl chlorides in "inverse vulcanization" to create novel sulfur-rich polymers, research could explore the co-polymerization of this compound with unsaturated organic monomers. chemistryviews.orgnih.gov This could lead to the development of new functional materials with unique optical or mechanical properties.

| Research Area | Proposed Application | Potential Outcome |

| Asymmetric Catalysis | Synthesis of novel chiral sulfoxide ligands | New catalysts for enantioselective reactions |

| Polymer Chemistry | Co-polymerization with diene monomers | Development of functional polymers with tunable properties |

| Surface Science | Grafting onto silica (B1680970) or metal oxide surfaces | Creation of chiral stationary phases for chromatography or functionalized surfaces |

Interdisciplinary Research with Biological and Medicinal Chemistry (Focus on synthetic utility, not biological activity or clinical data)

In medicinal chemistry, sulfinamides are recognized as crucial functional groups and versatile synthetic intermediates. This compound represents an ideal reagent for introducing the butanesulfinamide moiety into complex molecules. Future interdisciplinary research should focus on leveraging this reactivity for the construction of diverse chemical libraries.

The synthetic utility lies in its role as a robust building block. By reacting this compound with a wide array of primary and secondary amines, including those on complex, biologically-relevant scaffolds, medicinal chemists can rapidly generate large libraries of novel butanesulfinamides. These libraries can then serve as a foundation for drug discovery programs, where the butanesulfinyl group can be used to modulate properties like solubility, metabolic stability, and conformational rigidity of a lead compound. The focus of this research direction is purely on the synthetic transformation and its utility in creating molecular diversity.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Given the sparse experimental data for this compound, artificial intelligence (AI) and machine learning (ML) offer a powerful tool to accelerate its study. Future research should involve the development of predictive models for its reactivity and reaction outcomes. beilstein-journals.orgresearchgate.net

By training ML algorithms on large datasets of known reactions involving other sulfinyl and sulfonyl chlorides, models can learn the underlying chemical principles governing their reactivity. tue.nliscientific.org These trained models could then predict the optimal conditions (e.g., solvent, temperature, catalyst) for reactions involving this compound with various nucleophiles. researchgate.net Furthermore, ML could predict the likelihood of success for novel, unattempted transformations, thereby guiding experimental efforts and reducing the time and resources spent on unproductive reaction pathways. This in-silico approach would be invaluable for efficiently exploring the synthetic potential of this under-researched compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butane-1-sulfinyl chloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves chlorination or oxidation of thiol precursors. For example, controlled oxidation of 1-butanethiol using potassium permanganate in acidic conditions yields sulfinyl chlorides . Purification via recrystallization (using solvents like dichloromethane) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction monitoring by TLC or GC-MS is critical to confirm intermediate formation .

Q. How can this compound be characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to identify sulfinyl (-SO-) and alkyl chain signals.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 156.63) .

- FT-IR : Peaks at 1050–1150 cm (S=O stretching) and 600–700 cm (C-S bond) confirm functional groups .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile electrophile in:

- Sulfoxide Formation : Reacts with Grignard reagents to generate chiral sulfoxides, crucial in asymmetric catalysis .

- Nucleophilic Substitution : Acts as a leaving group in SN2 reactions, enabling alkyl chain elongation (e.g., forming halogenated alkanes with Br/CCl) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of sulfoxide derivatives from this compound?

- Methodological Answer : Chirality at the sulfinyl center is sensitive to solvent polarity and temperature. For enantioselective synthesis:

- Use chiral auxiliaries (e.g., menthol derivatives) or asymmetric catalysis (e.g., Ti(OiPr) with tartrate ligands) to control R/S configurations .

- Kinetic studies via stopped-flow NMR can track stereochemical evolution under varying conditions .

Q. What strategies resolve contradictory data in reaction yields when using this compound with different catalysts?

- Methodological Answer : Systematic variable analysis is required:

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity in a factorial design to isolate influential factors.

- In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect intermediates and identify side reactions (e.g., over-oxidation to sulfones) .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodological Answer : Conduct kinetic stability assays:

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (absorbance at 260 nm for sulfinyl chloride).

- Compare half-lives () to identify optimal storage conditions (e.g., anhydrous, low-temperature environments) .

Q. What advanced techniques enable mechanistic studies of this compound in radical-mediated reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.